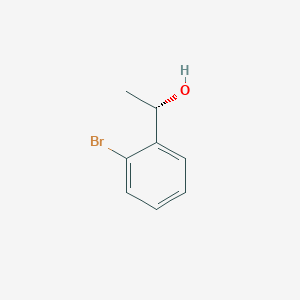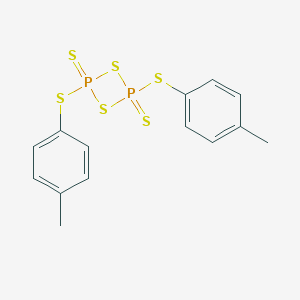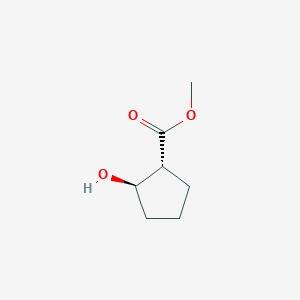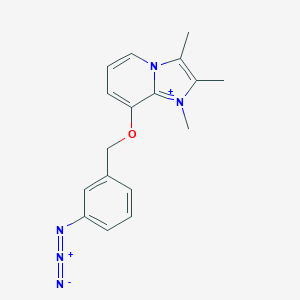![molecular formula C10H12BrN5O3S B054583 4-Bromo-5-methoxy-3-[(propan-2-yl)oxy]-N-(2H-tetrazol-5-yl)thiophene-2-carboxamide CAS No. 113589-05-2](/img/structure/B54583.png)
4-Bromo-5-methoxy-3-[(propan-2-yl)oxy]-N-(2H-tetrazol-5-yl)thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-5-methoxy-3-[(propan-2-yl)oxy]-N-(2H-tetrazol-5-yl)thiophene-2-carboxamide, also known as BMT-047, is a chemical compound that has been synthesized for scientific research purposes. It belongs to the class of thiophene derivatives and is known for its potential as a therapeutic agent.
Mecanismo De Acción
The exact mechanism of action of 4-Bromo-5-methoxy-3-[(propan-2-yl)oxy]-N-(2H-tetrazol-5-yl)thiophene-2-carboxamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes that are involved in the inflammatory response. It may also act by modulating the activity of certain neurotransmitters in the brain, leading to its potential as an analgesic and anxiolytic agent.
Biochemical and physiological effects:
4-Bromo-5-methoxy-3-[(propan-2-yl)oxy]-N-(2H-tetrazol-5-yl)thiophene-2-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and tumor growth in animal models. It has also been shown to reduce pain and anxiety in animal models. 4-Bromo-5-methoxy-3-[(propan-2-yl)oxy]-N-(2H-tetrazol-5-yl)thiophene-2-carboxamide has been shown to have a good safety profile, with no significant toxicity observed in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Bromo-5-methoxy-3-[(propan-2-yl)oxy]-N-(2H-tetrazol-5-yl)thiophene-2-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and has a good safety profile. It has also been shown to have a number of potential therapeutic applications. However, there are some limitations to its use in lab experiments. It is not yet fully understood how it works, and more research is needed to fully explore its potential applications.
Direcciones Futuras
There are several future directions for the study of 4-Bromo-5-methoxy-3-[(propan-2-yl)oxy]-N-(2H-tetrazol-5-yl)thiophene-2-carboxamide. One area of research is to further explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory diseases. Another area of research is to better understand its mechanism of action and how it interacts with different enzymes and neurotransmitters in the body. Additionally, more research is needed to determine the optimal dosage and administration route for 4-Bromo-5-methoxy-3-[(propan-2-yl)oxy]-N-(2H-tetrazol-5-yl)thiophene-2-carboxamide in humans.
Métodos De Síntesis
4-Bromo-5-methoxy-3-[(propan-2-yl)oxy]-N-(2H-tetrazol-5-yl)thiophene-2-carboxamide can be synthesized using a multi-step process that involves the reaction of 5-bromo-2-methoxybenzoic acid with thionyl chloride to form 5-bromo-2-methoxybenzoyl chloride. The resulting compound is then reacted with 2-aminothiophene to form 5-bromo-2-methoxy-N-(thiophen-2-yl)benzamide. This compound is then reacted with sodium hydride and 2-bromo-2-methylpropane to form the final product, 4-Bromo-5-methoxy-3-[(propan-2-yl)oxy]-N-(2H-tetrazol-5-yl)thiophene-2-carboxamide.
Aplicaciones Científicas De Investigación
4-Bromo-5-methoxy-3-[(propan-2-yl)oxy]-N-(2H-tetrazol-5-yl)thiophene-2-carboxamide has been studied for its potential as a therapeutic agent for various diseases. It has been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the treatment of cancer and other inflammatory diseases. 4-Bromo-5-methoxy-3-[(propan-2-yl)oxy]-N-(2H-tetrazol-5-yl)thiophene-2-carboxamide has also been studied for its potential as an analgesic and anxiolytic agent.
Propiedades
Número CAS |
113589-05-2 |
|---|---|
Nombre del producto |
4-Bromo-5-methoxy-3-[(propan-2-yl)oxy]-N-(2H-tetrazol-5-yl)thiophene-2-carboxamide |
Fórmula molecular |
C10H12BrN5O3S |
Peso molecular |
362.21 g/mol |
Nombre IUPAC |
4-bromo-5-methoxy-3-propan-2-yloxy-N-(2H-tetrazol-5-yl)thiophene-2-carboxamide |
InChI |
InChI=1S/C10H12BrN5O3S/c1-4(2)19-6-5(11)9(18-3)20-7(6)8(17)12-10-13-15-16-14-10/h4H,1-3H3,(H2,12,13,14,15,16,17) |
Clave InChI |
XIKZMCFUZGLKTI-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=C(SC(=C1Br)OC)C(=O)NC2=NNN=N2 |
SMILES canónico |
CC(C)OC1=C(SC(=C1Br)OC)C(=O)NC2=NNN=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![Bicyclo[2.2.0]hexane, 2-bromo-, (1alpha,2alpha,4alpha)-(9CI)](/img/structure/B54522.png)

![N-Methylimidazo[1,2-A]pyrazin-8-amine](/img/structure/B54525.png)
